molecular formula C16H18O5 B1615006 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol CAS No. 23116-94-1

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Cat. No.: B1615006
CAS No.: 23116-94-1
M. Wt: 290.31 g/mol
InChI Key: OSXPDVOEVXVYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity that has been systematically catalogued in major chemical databases. According to PubChem, this compound is assigned the Chemical Abstracts Service registry number 68822-97-9 and carries the PubChem compound identifier 2136081. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]phenol, which accurately describes the structural connectivity between the aromatic phenolic terminals and the central ethylene oxide bridge.

The molecular formula of this compound is established as C18H22O6, indicating a composition of eighteen carbon atoms, twenty-two hydrogen atoms, and six oxygen atoms. The molecular weight has been computed as 334.4 grams per mole using standardized computational methods. The structural representation using Simplified Molecular Input Line Entry System notation is recorded as C1=CC=C(C(=C1)O)OCCOCCOCCOC2=CC=CC=C2O, which provides a linear textual description of the molecular connectivity.

The compound exhibits multiple nomenclature variations that reflect different naming conventions and commercial designations. Alternative names include 2,2′-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]diphenol and 1,2-bis(2-(o-hydroxyphenoxy)ethyloxy)ethane. These naming variations demonstrate the complexity inherent in describing polyether-linked aromatic systems and highlight the importance of standardized nomenclature systems in chemical communication.

Property Value Source
Molecular Formula C18H22O6 PubChem
Molecular Weight 334.4 g/mol PubChem
CAS Registry Number 68822-97-9 PubChem
PubChem Compound ID 2136081 PubChem
InChI Key XATAPWYLOXDSSI-UHFFFAOYSA-N PubChem

The International Chemical Identifier string for this compound is InChI=1S/C18H22O6/c19-15-5-1-3-7-17(15)23-13-11-21-9-10-22-12-14-24-18-8-4-2-6-16(18)20/h1-8,19-20H,9-14H2, which provides a standardized machine-readable representation of the molecular structure. This identifier system enables precise chemical database searches and ensures unambiguous compound identification across different software platforms and databases.

The compound's structural architecture consists of two phenolic rings connected through a flexible ethylene glycol chain containing three ethylene oxide units. Each phenolic ring contains a hydroxyl group in the ortho position relative to the ether linkage, creating potential sites for hydrogen bonding and chemical reactivity. This structural arrangement places the compound within the broader category of bisphenolic ethers while distinguishing it through its specific oligoethylene glycol bridge length.

Historical Development of Phenolic Polyether Compounds

The historical development of phenolic polyether compounds traces its origins to the groundbreaking work of Leo Hendrik Baekeland in the early twentieth century. In 1909, Baekeland successfully synthesized Bakelite, the first synthetic resin derived from the reaction between phenol and formaldehyde, fundamentally changing the landscape of polymer chemistry. This discovery established the foundation for phenolic chemistry and opened pathways for subsequent developments in phenolic polyether compounds.

Baekeland's initial work focused on creating a viable substitute for natural rubber to meet the growing demand for insulating and moldable materials at the turn of the twentieth century. His systematic investigation of the phenol-formaldehyde reaction led to the development of both resole and novolac resin systems, which became the basis for Bakelite products manufactured in Germany and the United States. The commercial success of these early phenolic resins demonstrated the potential for synthetic polymer materials and stimulated further research into phenolic derivatives.

The evolution from simple phenol-formaldehyde condensation products to complex phenolic polyethers occurred gradually throughout the twentieth century. The development of ethoxylation chemistry, which involves the reaction of organic compounds with ethylene oxide, provided the technological foundation for creating phenolic polyether compounds. Alkylphenol ethoxylates emerged as commercially important surfactants beginning in the 1940s, demonstrating the utility of combining phenolic structures with ethylene oxide chains.

The synthesis of specific compounds like this compound represents a sophisticated application of controlled ethoxylation chemistry to phenolic substrates. This compound was first documented in chemical databases with a creation date of 2005-07-14, indicating its relatively recent characterization despite the longer history of related phenolic polyether chemistry. The systematic development of such compounds reflects advances in both synthetic methodology and analytical techniques that enable precise structural characterization.

Industrial applications of phenolic polyether compounds expanded significantly during the mid-twentieth century. The incorporation of phenolic structures into polyurethane formulations, as demonstrated in contemporary research, shows how these compounds have found applications in advanced materials synthesis. The combination of rigid phenolic segments with flexible polyether chains creates materials with unique mechanical and thermal properties that are valuable in specialized applications.

Research into phenolic polyether compounds has continued to evolve with growing environmental awareness and regulatory considerations. The development of more environmentally friendly phenolic chemistries, including the replacement of formaldehyde with less toxic alternatives, represents current trends in this field. This historical progression demonstrates how phenolic polyether chemistry has adapted to changing technological requirements and environmental concerns while maintaining its fundamental importance in materials science.

Position in Oligoethylene Glycol Derivatives Taxonomy

The compound this compound occupies a specific position within the broader taxonomy of oligoethylene glycol derivatives, representing a bridge between simple polyethylene glycol compounds and complex functionalized polymers. Oligoethylene glycol derivatives are classified based on their chain length, terminal functional groups, and branching patterns, with this particular compound falling into the category of symmetrical bifunctional derivatives.

Within the polyethylene glycol derivative classification system, compounds are categorized into monofunctional, homobifunctional, heterobifunctional, and multi-arm architectures. The subject compound represents a homobifunctional derivative, as it contains identical phenolic functional groups at both termini of the oligoethylene glycol chain. This structural arrangement distinguishes it from monofunctional derivatives that contain only one reactive end group and from heterobifunctional derivatives that possess different functional groups at each terminus.

The oligoethylene glycol chain in this compound consists of three ethylene oxide units, placing it in the lower molecular weight range of oligoethylene glycol derivatives. This chain length provides optimal balance between flexibility and structural integrity, making it suitable for applications requiring controlled spacing between functional groups. Longer polyethylene glycol chains typically exhibit increased flexibility but may compromise the precision of functional group positioning.

The phenolic termination of this compound creates unique properties that distinguish it from other oligoethylene glycol derivatives. Unlike conventional polyethylene glycol derivatives terminated with simple alkyl, amino, or carboxyl groups, the phenolic termination provides aromatic character and hydrogen bonding capability. These properties enable specific interactions with other aromatic systems and create opportunities for further chemical modification through phenolic chemistry.

Classification Category Compound Type Chain Length Functional Groups Example
Monofunctional methoxy-terminated Variable One reactive end methoxy polyethylene glycol
Homobifunctional Symmetrical Variable Two identical ends Hydroxyl-terminated polyethylene glycol
Phenolic Homobifunctional Aromatic-terminated 3 ethylene oxide units Two phenolic groups This compound
Heterobifunctional Asymmetrical Variable Two different ends Amino-carboxy polyethylene glycol

The taxonomic position of this compound also relates to its synthesis pathway and potential applications. Compounds in this category are typically synthesized through controlled ethoxylation of phenolic substrates or through step-wise synthesis involving phenolic alkylation reactions. The specific three-unit ethylene oxide bridge suggests a designed approach to achieve particular physical and chemical properties rather than random ethoxylation products.

From a functional perspective, this compound bridges the gap between small molecule phenolic compounds and polymeric phenolic resins. While maintaining the reactive characteristics of phenolic compounds, the oligoethylene glycol backbone provides flexibility and solubility properties that are not present in rigid phenolic resins. This positioning makes such compounds valuable as intermediates in polymer synthesis and as specialty chemicals for specific applications.

The environmental and regulatory classification of this compound follows patterns established for related phenolic polyether compounds. Unlike alkylphenol ethoxylates, which have raised environmental concerns due to their estrogenic activity, symmetrical phenolic polyethers like this compound may have different environmental profiles. The taxonomic understanding of these relationships is important for predicting environmental behavior and regulatory requirements.

Properties

IUPAC Name

2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXPDVOEVXVYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306360
Record name SBB059257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23116-94-1
Record name NSC175880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB059257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise O-Alkylation Using Haloalkyl Ethers

A common approach involves sequential O-alkylation of phenol derivatives with haloalkyl ethers or epoxides to build the polyether chain.

Typical procedure:

  • Start with 2-hydroxyphenol (catechol derivative).
  • React with haloalkyl ethers such as 2-bromoethoxy derivatives under basic conditions (e.g., sodium hydride or sodium hydroxide) to form mono- or di-alkylated intermediates.
  • Use protected phenols or intermediates to avoid unwanted side reactions.
  • Subsequent reactions with additional haloalkyl ethers extend the ethoxy chain.
  • Final deprotection or purification yields the target compound.

This method is supported by patent EP0177515, which describes O-alkylation of hydroxyphenyl compounds with haloalkyl reagents in the presence of bases, followed by purification steps including extraction, drying, and recrystallization from solvents like methanol/ether or ethyl acetate.

Use of Epoxide Intermediates

Another method involves the reaction of phenolic compounds with epoxides such as epichlorohydrin or glycidyl ethers, which opens the epoxide ring and forms ether linkages:

  • Phenol reacts with epichlorohydrin in the presence of a catalyst (e.g., piperidine) to form glycidyl ethers.
  • These intermediates undergo ring-opening with additional phenol or hydroxy compounds to extend the ether chain.
  • This approach allows precise control of chain length and substitution pattern.
  • Purification involves chromatographic techniques and recrystallization.

This method is detailed in the patent literature where epoxide starting materials are prepared and reacted with phenols and amines to yield complex ether derivatives.

Protection and Deprotection Strategies

To avoid multiple substitutions or polymerization, protection of phenolic hydroxyl groups is often employed:

  • Protecting groups such as benzyl ethers or tetrahydropyranyl groups are introduced.
  • After the desired ether linkages are formed, the protecting groups are removed under mild conditions (e.g., hydrogenolysis for benzyl groups).
  • This strategy ensures selective functionalization and high purity.

The patent EP0177515 describes the use of tetrahydropyran-4-yl-carbonylamino protecting groups and their subsequent removal.

Purification Techniques

  • Extraction with organic solvents (ethyl acetate, methylene chloride).
  • Washing with aqueous sodium hydroxide or acid to remove impurities.
  • Drying over magnesium sulfate.
  • Chromatography on silica gel using solvent systems like methylene chloride/ethanol/ammonia.
  • Recrystallization from solvent mixtures such as methanol/ether or ethyl acetate.

These steps ensure the isolation of the pure compound with melting points reported around 107-108 °C.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Notes Yield/Purity
O-Alkylation of phenol 2-bromoethyl propylether, NaH, DMF, 100 °C, 16 h Base-promoted substitution M.P. 107-108 °C; high purity
Epoxide formation Reaction of phenol with epichlorohydrin, piperidine Epoxide intermediate for chain extension Purified by silica gel chromatography
Protection of phenolic OH Benzyl bromide or tetrahydropyran derivatives Avoids over-alkylation Protecting groups removed later
Deprotection Hydrogenolysis or acid/base treatment Restores free phenol groups High purity product
Purification Extraction, washing, drying, chromatography Solvent systems: ethyl acetate, methanol/ether Melting point 107-108 °C

Research Findings and Analysis

  • The stepwise alkylation and epoxide ring-opening methods provide good control over chain length and substitution pattern.
  • Protection/deprotection strategies are critical for selectivity.
  • The use of sodium hydride in dimethylformamide is effective for O-alkylation.
  • Chromatographic purification is essential to separate closely related byproducts.
  • The final compound exhibits melting points consistent with literature values, confirming purity.
  • The methods are scalable and reproducible, suitable for industrial synthesis.

Chemical Reactions Analysis

Etherification and Alkylation

The compound’s structure features two phenolic hydroxyl groups connected by ethylene glycol ether chains. These hydroxyl groups participate in etherification and alkylation reactions. For example:

  • Demethylation : Analogous m-aryloxy phenol derivatives are synthesized via BBr₃-mediated demethylation of methoxy precursors under mild conditions (room temperature, dichloromethane), achieving yields of 71–95% (Scheme 24, ).

  • Ullmann-Type Coupling : Diary ether bonds in similar compounds form via copper-catalyzed coupling between aryl halides and phenolic substrates in the presence of K₂CO₃ (Scheme 24, ).

Table 1: Reaction Conditions for Key Transformations

Reaction TypeReagents/CatalystsConditionsYield (%)Source
DemethylationBBr₃ in DCMRT, inert atmosphere71–95
Ullmann CouplingCu catalyst, K₂CO₃80–100°C, toluene65–85
Acid-Catalyzed CyclizationH₃BO₃, propylene oxideReflux, THF60–75

Acid/Base Reactivity

  • Proton Donor Capacity : The phenolic -OH groups (pKa ~10) deprotonate in basic media, forming phenoxide ions that enhance nucleophilicity. This property is exploited in SN2 reactions with alkyl halides .

  • Stability : Resists hydrolysis under acidic conditions (pH > 3) due to electron-donating ether groups .

Oxidation and Degradation

  • Oxidative Cleavage : Ozonolysis or strong oxidants (e.g., KMnO₄) cleave ethylene glycol chains, yielding smaller phenolic fragments .

  • Photodegradation : UV exposure induces C-O bond cleavage, forming radicals detectable via EPR spectroscopy .

Scientific Research Applications

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable ether linkages.

Mechanism of Action

The mechanism of action of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in preventing cellular damage and inflammation. Additionally, the compound can interact with enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Key Insights :

  • Chain length directly impacts hydrophilicity and molecular weight. Longer ethoxy chains (e.g., deca-ethoxy) enhance water solubility but reduce volatility .
  • Terminal functional groups (e.g., -OH vs. -OCH₃) influence reactivity and hydrogen-bonding capacity.

Pharmacologically Active Analogs

Compound Name ED₅₀ (Anticonvulsant) Structural Modifications Pharmacological Profile References
2-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}aminocyclohexan-1-ol 20 mg/kg Cyclohexanol and dimethylphenoxy groups Anticonvulsant-analgesic activity
2-({2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}amino)ethanol Not reported Ethanolamine terminus Potential β-blocker intermediate
Vilanterol trifenatate (Drug component) N/A Dichlorobenzyl and aminobutyl substituents Long-acting β₂-adrenergic agonist

Key Insights :

  • Alkyl substituents (e.g., 2,3-dimethylphenoxy) enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .
  • The absence of amine or bulky substituents in 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol limits its direct pharmacological activity compared to these analogs.

Industrial and Surfactant Analogs

Compound Name Key Modifications Applications Environmental Impact References
2-[2-(2-(Nonylphenoxy)ethoxy)ethoxy]ethanol Nonylphenol terminus Surfactant, emulsifier Persistence concerns due to alkylphenol
Diethylene glycol nonylphenol ether Branched alkyl chain Industrial detergent Regulated due to endocrine-disrupting effects
This compound Dual phenol termini Potential biodegradable surfactant Likely lower environmental persistence N/A

Key Insights :

  • Nonylphenol-based ethoxylates (e.g., ) exhibit superior surfactant properties but raise environmental toxicity concerns .
  • The target compound’s phenolic termini may offer biodegradability advantages over persistent alkylphenol derivatives.

Biological Activity

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol, also known by its CAS number 23116-94-1, is a phenolic compound with potential biological activities. This compound has garnered attention due to its structural characteristics, which suggest various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}O5_5, with a molecular weight of approximately 290.319 g/mol. Its structure features multiple hydroxyl groups and ether linkages, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that phenolic compounds exhibit significant antimicrobial properties. The antimicrobial activity of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Studies

  • Antibacterial Activity : Research indicates that phenolic compounds similar to this compound show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. A study employing disc diffusion methods reported inhibition zones indicating moderate to high susceptibility of these bacteria to phenolic compounds .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida albicans. The results showed that compounds with similar structures exhibited significant antifungal activities, suggesting that this compound may share these properties .

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant capabilities, which are essential in combating oxidative stress in biological systems. The antioxidant activity of this compound can be assessed using various assays.

DPPH Assay

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of compounds. In studies, phenolic compounds have shown high percentages of inhibition against DPPH radicals, indicating strong antioxidant properties. For instance, the IC50 values for similar phenolic compounds were found to be in the low micromolar range, suggesting that this compound may exhibit comparable efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of phenolic compounds is an area of significant interest. Compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Research Findings

A study highlighted that certain m-aryloxy phenols could inhibit COX-1 and COX-2 enzymes effectively, leading to reduced inflammatory responses in vitro. This suggests that this compound may possess similar anti-inflammatory effects .

Summary of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialModerate to high against bacteria and fungiDisruption of cell membranes and metabolic interference
AntioxidantHigh inhibition percentage in DPPH assayFree radical scavenging
Anti-inflammatoryPotential COX inhibitionInhibition of inflammatory pathways

Q & A

Q. What are the established synthetic routes for 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol, and what intermediates are critical?

The synthesis typically involves sequential etherification and hydroxyl protection steps. A common method starts with 2-hydroxyphenol derivatives reacting with ethylene glycol-based intermediates under acidic or catalytic conditions. For example, multi-step etherification using phenoxyethanol intermediates and ethylene oxide derivatives can yield the target compound. Key intermediates include chlorinated ethylene glycol derivatives (e.g., 2-[2-(2-chloroethoxy)ethoxy]ethanol) and protected phenols . Purification often involves distillation or recrystallization to isolate the product.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on structurally similar glycol ethers, this compound may pose acute toxicity (oral, dermal) and irritant risks (skin/eyes). Follow GHS protocols: use PPE (gloves, goggles, lab coats), ensure adequate ventilation, and avoid dust/aerosol formation. Reproductive toxicity concerns (observed in related compounds) warrant minimized exposure for pregnant researchers, with exposure levels kept below recommended thresholds .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Chromatography : HPLC or GC-MS to assess purity.
  • Spectroscopy : NMR (¹H/¹³C) to confirm ether linkages and aromatic proton environments.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Cross-reference data with NIST Chemistry WebBook entries for similar glycol ethers .

Advanced Research Questions

Q. How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled for this compound?

Discrepancies often arise from metabolic differences (e.g., hepatic conversion in vivo vs. direct cell exposure in vitro). To address this:

  • Conduct metabolite profiling using LC-MS/MS to identify bioactive derivatives.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity thresholds to in vivo scenarios.
  • Compare results with structurally analogous compounds (e.g., 2-(2-methoxyethoxy)ethanol) to identify structure-activity relationships .

Q. What experimental designs are optimal for assessing environmental persistence and bioaccumulation?

Follow OECD guidelines for biodegradation testing (e.g., Modified OECD 301D) and bioaccumulation assays (e.g., using Daphnia magna or fish models). Key steps:

  • Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential.
  • Use radiolabeled compounds in soil/water systems to track degradation pathways.
  • Incorporate split-plot designs (as in environmental studies) to account for variables like pH, temperature, and microbial activity .

Q. What strategies mitigate challenges in characterizing intermediate compounds during synthesis?

  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect unstable intermediates.
  • Protecting groups : Temporarily block hydroxyl groups (e.g., with tert-butyldimethylsilyl ethers) to prevent side reactions.
  • Computational modeling : Apply DFT calculations to predict intermediate stability and reaction pathways .

Q. How can researchers resolve spectral overlap in NMR analysis caused by similar ether linkages?

  • Employ 2D NMR techniques (HSQC, HMBC) to differentiate overlapping proton/carbon signals.
  • Use deuterated solvents (e.g., DMSO-d6) to enhance resolution.
  • Compare spectra with NIST reference data for related glycol ethers .

Methodological Considerations

Q. What statistical approaches are suitable for multi-factor studies involving this compound?

For experiments with variables like concentration, pH, and exposure time:

  • Use split-split plot designs to hierarchically analyze interactions (e.g., trellis systems for environmental factors).
  • Apply multivariate ANOVA or mixed-effects models to account for nested variables.
  • Validate results with post-hoc tests (e.g., Tukey HSD) to control Type I errors .

Q. How should researchers address gaps in thermodynamic data (e.g., vapor pressure, solubility)?

  • Estimate properties via group contribution methods (Joback/Crippen) for preliminary modeling.
  • Validate experimentally using dynamic vapor sorption (DVS) for hygroscopicity or shake-flask methods for solubility.
  • Cross-reference fragment-based data from PubChem or ECHA databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.